molecular formula C11H12ClNO B15248110 2-Chloro-1-(3-methylindolin-1-yl)ethanone CAS No. 66624-44-0

2-Chloro-1-(3-methylindolin-1-yl)ethanone

Cat. No.: B15248110
CAS No.: 66624-44-0
M. Wt: 209.67 g/mol
InChI Key: ZJUJMJSVFDKIML-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-methylindolin-1-yl)ethanone is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a chloro group attached to an ethanone moiety, which is further connected to a 3-methylindolin-1-yl group. This structure imparts unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-methylindolin-1-yl)ethanone typically involves the reaction of 3-methylindole with chloroacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-methylindolin-1-yl)ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted indolin-1-yl ethanones with various functional groups.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

2-Chloro-1-(3-methylindolin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-methylindolin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2-methylindolin-1-yl)ethanone
  • 2-Chloro-1-(4-methylindolin-1-yl)ethanone
  • 2-Chloro-1-(5-methylindolin-1-yl)ethanone

Uniqueness

2-Chloro-1-(3-methylindolin-1-yl)ethanone is unique due to the specific position of the methyl group on the indole ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

66624-44-0

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2-chloro-1-(3-methyl-2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C11H12ClNO/c1-8-7-13(11(14)6-12)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3

InChI Key

ZJUJMJSVFDKIML-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=CC=CC=C12)C(=O)CCl

Origin of Product

United States

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